

Methyl Cedryl Ketone: A Technical Guide to its Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl Cedryl Ketone*

Cat. No.: *B15599395*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Cedryl Ketone (MCK), a synthetic ketone, is a cornerstone of the modern fragrance industry, prized for its enduring woody and ambery character. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of MCK. It details the primary synthetic route via the Friedel-Crafts acylation of cedrene, presenting a generalized experimental protocol derived from key patents. A thorough compilation of its physicochemical properties is presented for easy reference. While extensively studied for its olfactory and safety profiles, this guide also addresses the current lack of research into its specific biological signaling pathways within the context of drug development.

Introduction

Methyl Cedryl Ketone (MCK), known commercially by trade names such as Vertofix®, is a synthetic fragrance ingredient valued for its potent and tenacious dry, woody, and ambery scent profile.^[1] Structurally, it is an alicyclic terpene derivative, closely related to the natural sesquiterpene cedrene, a primary constituent of cedarwood oil. Its rigid, tricyclic backbone contributes to its low volatility and stability, making it an excellent fixative in a wide array of fragrance compositions, particularly in masculine, woody-amber, and fougère blends.^[1]

This document serves as a technical resource for researchers and professionals, consolidating the available scientific and historical data on MCK. It covers its discovery and

commercialization, details its synthesis, tabulates its chemical and physical properties, and provides visualizations for key processes.

Discovery and History

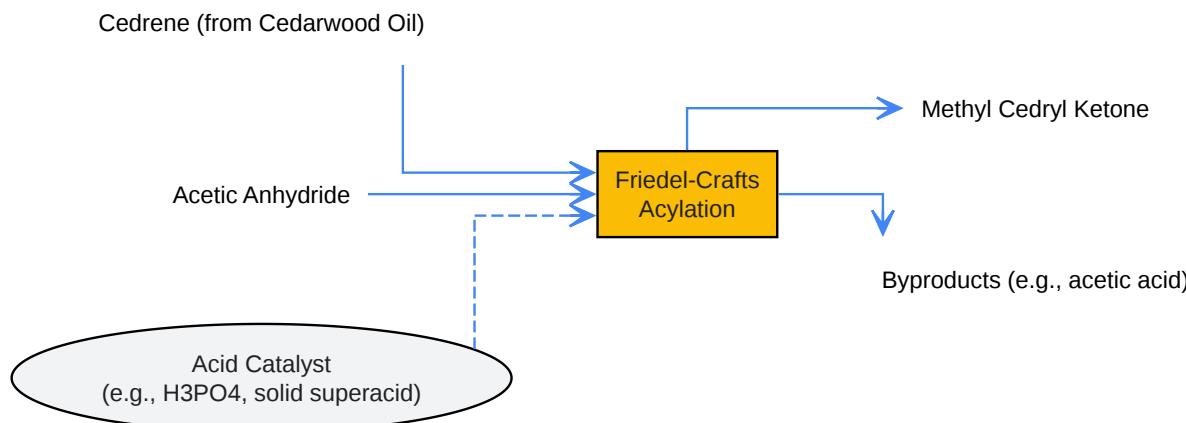
Methyl Cedryl Ketone was discovered in 1972.^[2] Its development is closely associated with International Flavors & Fragrances (IFF), which markets the compound under the trade name Vertofix®.^{[2][3][4]} The 1970s were a period of significant growth and investment in research and development for IFF, which had established itself as a global leader in the flavor and fragrance industry.^{[5][6][7][8]} The discovery of MCK was a result of the chemical modification of natural raw materials, specifically the sesquiterpenes found in cedarwood oil.^[2]

The primary route to MCK is through the acetylation of cedrene, a process that has been refined over the years.^{[9][10]} The commercial success of MCK, often referred to as Acetyl Cedrene, is significant, with annual production volumes exceeding 2000 tons, highlighting its importance in the fragrance industry.^{[9][10]} It is a key ingredient in the formulations of perfumes, cosmetics, soaps, and other personal care products.^{[9][10]} The most refined and elegant form of **Methyl Cedryl Ketone** is marketed by IFF as Vertofix® Coeur.^[3]

Physicochemical Properties

Methyl Cedryl Ketone is a viscous liquid, typically pale yellow to brown in color, with a characteristic strong, woody, and musk-like odor.^[11] A summary of its key quantitative data is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₂₆ O	[11][12]
Molecular Weight	246.39 g/mol	[11][12][13]
CAS Number	32388-55-9	[11][13][14]
Appearance	Pale yellow to brown viscous liquid	[2][11][15]
Odor Profile	Woody, ambery, musky, leathery, cedar-like	[4][11][16]
Boiling Point	272 °C at 760 mmHg	[13][17]
Density	0.996 - 1.011 g/mL at 20°C	[15]
Refractive Index	1.5160 - 1.5220 at 20°C	[15]
Flash Point	>100 °C (>212 °F)	[2][13]
Solubility	Insoluble in water; Soluble in ethanol	[11][15][17]
Vapor Pressure	0.00293 mmHg at 23°C	[2]
logP	5.66	[2]


Table 1: Physicochemical Properties of **Methyl Cedryl Ketone**.

Experimental Protocols

Synthesis of Methyl Cedryl Ketone via Friedel-Crafts Acylation

The primary method for the industrial synthesis of **Methyl Cedryl Ketone** is the Friedel-Crafts acylation of cedrene.[9] Cedrene, a mixture of α -cedrene and β -cedrene, is the starting material, which is typically obtained from the fractional distillation of cedarwood oil.[9][10] The acylating agent is acetic anhydride, and the reaction is catalyzed by a protic or Lewis acid.

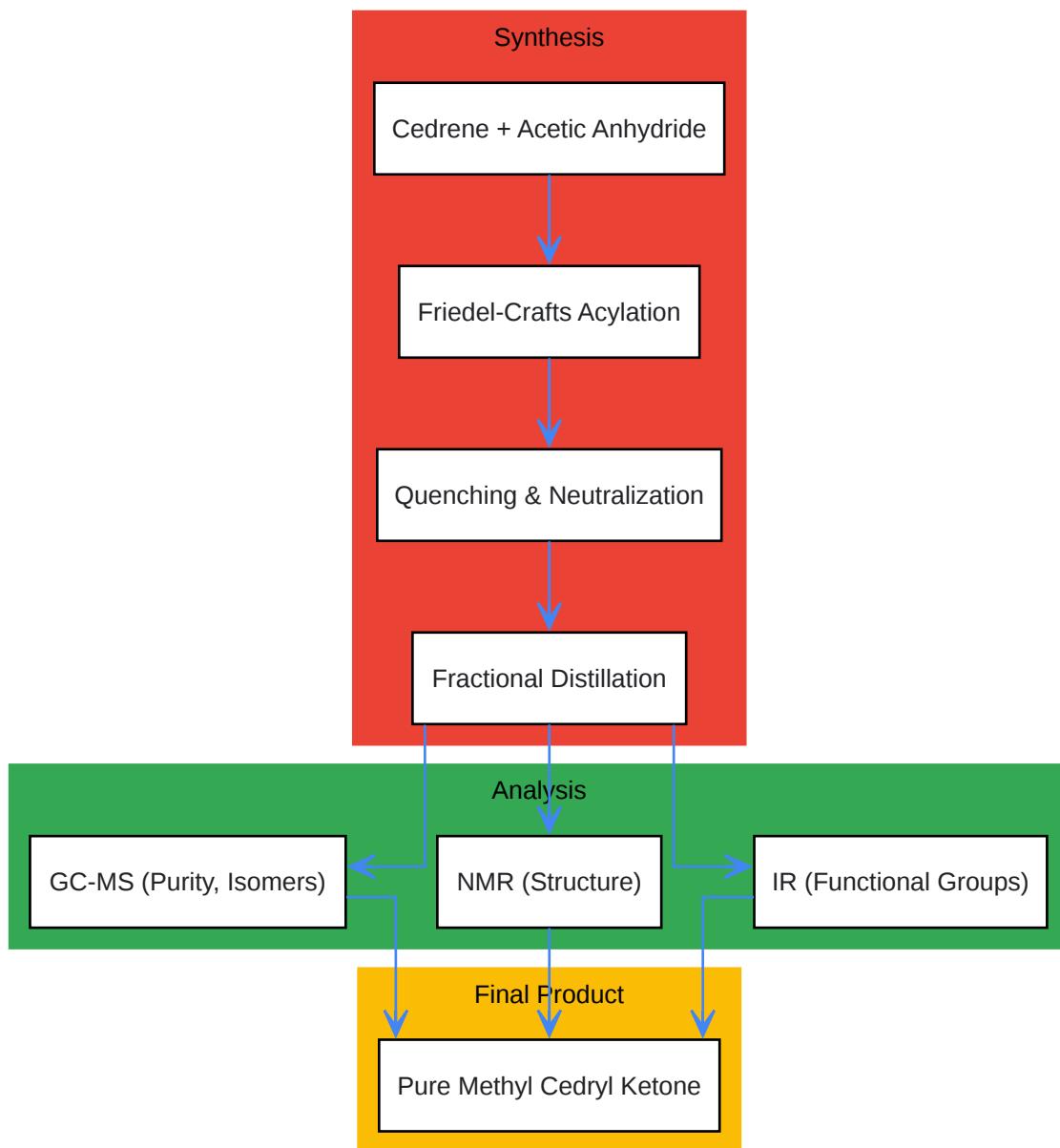
Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of **Methyl Cedryl Ketone**.

Detailed Methodology:

The following protocol is a generalized procedure based on common methods described in the patent literature.[9][18]


- **Reactant Preparation:** In a suitable reactor, charge cedrene (1.0 molar equivalent) and acetic anhydride (1.0 to 1.5 molar equivalents). Solvents such as benzene or toluene may be used but are not always necessary.[9]
- **Catalyst Addition:** While stirring, add the acid catalyst. A variety of catalysts can be used, including polyphosphoric acid, sulfuric acid, or solid superacids (e.g., SO₄²⁻/Fe₂O₃).[9][18] The amount of catalyst can range from a catalytic amount to a molar excess depending on the specific catalyst used.
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 70°C and 120°C. [9][18] The optimal temperature and reaction time will depend on the chosen catalyst and scale of the reaction. Maintain the reaction under stirring for a period of 3 to 12 hours.[9][18]
- **Work-up:**
 - Cool the reaction mixture to approximately 25°C.

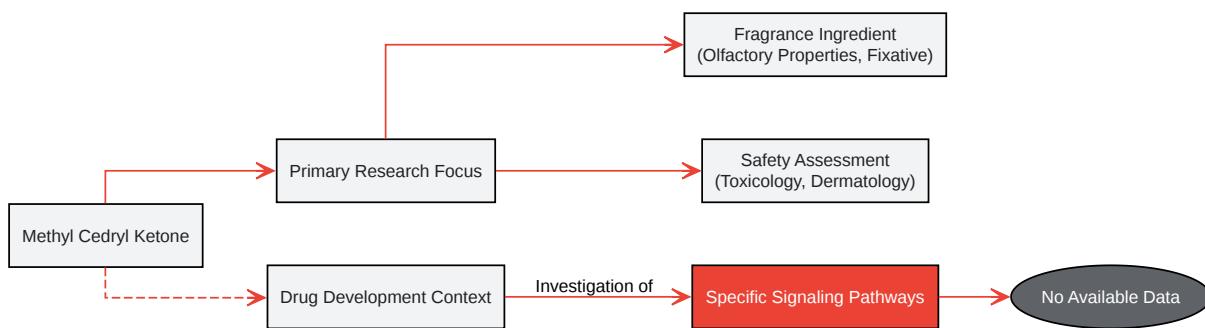
- If a solid catalyst is used, it can be removed by filtration.[18]
- For liquid acid catalysts, the reaction is quenched by the slow addition of water.
- The organic layer is separated. If a solvent was used, it can be removed under reduced pressure.
- The crude product is washed with a dilute alkali solution to neutralize any remaining acid, followed by washing with water until neutral.
- Purification: The crude **Methyl Cedryl Ketone** is purified by fractional distillation under reduced pressure to yield the final product.[9][18]

Analytical Methods

The purity and identity of **Methyl Cedryl Ketone** are typically assessed using the following techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for determining the purity of MCK and identifying any isomers or byproducts. The commercial product is often a mixture of isomers.[2][12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of the molecule. Certified reference materials with associated NMR data are available.[13]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, notably the ketone carbonyl group.

[Click to download full resolution via product page](#)


Caption: Experimental workflow for the synthesis and analysis of MCK.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature, including toxicological and dermatological safety assessments, reveals that the primary focus of research on **Methyl Cedryl Ketone** has been its application and safety as a fragrance ingredient.[5][12] While it is sometimes referred to as a biochemical reagent for life science research, there is currently no specific, publicly

available research detailing its interaction with biological signaling pathways in the context of drug development or targeted therapeutic action.[19] Its biological effects have been evaluated in terms of skin sensitization, toxicity, and environmental impact, but not for its potential to modulate specific cellular signaling cascades.[5][12]

Therefore, at present, there are no described signaling pathways associated with **Methyl Cedryl Ketone** that are relevant to the field of drug development.

[Click to download full resolution via product page](#)

Caption: Logical relationship of research focus on **Methyl Cedryl Ketone**.

Conclusion

Methyl Cedryl Ketone, a product of the strategic chemical modification of a natural starting material, has become an indispensable component of the fragrance industry since its discovery in 1972. Its synthesis via Friedel-Crafts acylation is a well-established industrial process. The compound's physicochemical properties are well-documented, ensuring its consistent and effective use. While its safety and olfactory characteristics have been thoroughly investigated, its potential interactions with specific biological signaling pathways remain an unexplored area of research. This guide provides a foundational technical overview for professionals in the chemical and pharmaceutical sciences, summarizing the current state of knowledge on this significant synthetic ketone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl Cedryl Ketone / Vertofix (32388-55-9) — Fragrance / Perfume Ingredient — Scentspiracy [scentspiracy.com]
- 2. Vertofix coeur (IFF) - Hekserij [eng.hekserij.nl]
- 3. fraterworks.com [fraterworks.com]
- 4. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 5. International Flavors & Fragrances Inc. -- Company History [company-histories.com]
- 6. portersfiveforce.com [portersfiveforce.com]
- 7. encyclopedia.com [encyclopedia.com]
- 8. iff.com [iff.com]
- 9. methyl cedryl ketone, 32388-55-9 [thegoodscentscompany.com]
- 10. methyl cedryl ketone, 32388-55-9 [thegoodscentscompany.com]
- 11. directpcw.com [directpcw.com]
- 12. Methyl cedryl ketone | C17H26O | CID 71311382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 甲基柏木酮 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 14. METHYL CEDRYL KETONE | Chemtex USA [chemtexusa.com]
- 15. ventos.com [ventos.com]
- 16. methyl cedryl ketone [flavscents.com]
- 17. Methyl Cedryl Ketone | 32388-55-9 [chemicalbook.com]
- 18. Vertofix [chembk.com]
- 19. medchemexpress.com [medchemexpress.com]

- To cite this document: BenchChem. [Methyl Cedryl Ketone: A Technical Guide to its Discovery, Synthesis, and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15599395#discovery-and-history-of-methyl-cedryl-ketone\]](https://www.benchchem.com/product/b15599395#discovery-and-history-of-methyl-cedryl-ketone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com